molecular formula C15H13ClN6O2 B11266793 3-(2-Chlorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-H]purine-6,8-dione

3-(2-Chlorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-H]purine-6,8-dione

Cat. No.: B11266793
M. Wt: 344.75 g/mol
InChI Key: VKBYKVLHYKECFM-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-H]purine-6,8-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-H]purine-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. Subsequent reactions with methylating agents and purine derivatives lead to the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl substituents, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its triazole and purine moieties are known to exhibit various pharmacological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-H]purine-6,8-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the purine ring can interact with nucleic acids, potentially interfering with DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3-(2-Chlorophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-H]purine-6,8-dione lies in its combined triazole and purine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13ClN6O2

Molecular Weight

344.75 g/mol

IUPAC Name

8-(2-chlorophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

InChI

InChI=1S/C15H13ClN6O2/c1-3-21-10-12(23)17-15(24)20(2)13(10)22-11(18-19-14(21)22)8-6-4-5-7-9(8)16/h4-7H,3H2,1-2H3,(H,17,23,24)

InChI Key

VKBYKVLHYKECFM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl

Origin of Product

United States

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